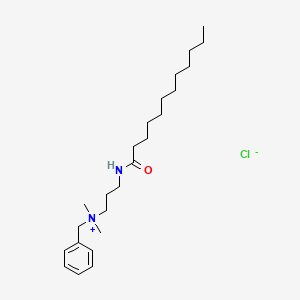
2,3,6-Trichloropyridine
概要
説明
2,3,6-Trichloropyridine is a chlorinated pyridine derivative that is of interest due to its potential applications in various chemical syntheses and as an intermediate in the production of agrochemicals, pharmaceuticals, and other organic compounds. While the specific compound 2,3,6-trichloropyridine is not directly synthesized or analyzed in the provided papers, related chlorinated pyridines and their derivatives are frequently studied for their chemical properties and reactivity.
Synthesis Analysis
The synthesis of chlorinated pyridines and their derivatives is a topic of interest in several studies. For instance, the synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines is achieved by condensation reactions involving 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acids in the presence of phosphorus oxychloride . Another study describes the one-pot synthesis of 2,4,6-triarylpyridines using wet 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst under solvent-free conditions . These methods highlight the versatility of pyridine derivatives in undergoing various chemical transformations to yield complex structures.
Molecular Structure Analysis
The molecular structures of synthesized pyridine derivatives are confirmed using techniques such as IR and NMR spectroscopies, as well as elemental analysis . In another study, X-ray crystallography is used to determine the structures of metal complexes formed with optically active triamines derived from 2,6-bis(aminomethyl)pyridine . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential reactivity.
Chemical Reactions Analysis
Chlorinated pyridines participate in a variety of chemical reactions. For example, 2,4,6-triazido-3,5-dichloropyridine adds two molecules of dimethyl acetylenedicarboxylate to the azide groups at the 2- and 6-positions, demonstrating regioselective cycloaddition reactions . The reactivity of these compounds can be manipulated to achieve specific transformations, which is essential for the synthesis of targeted molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. The electrochemical behavior of certain pyridine derivatives indicates high ionization potentials and good affinity, which could be relevant for applications in electronic materials . The vibrational frequencies and chemical shifts of 2-chloro-6-(trifluoromethyl)pyridine are studied using both experimental techniques and theoretical calculations, providing insights into the compound's behavior in different environments . Additionally, the antimicrobial activities of some derivatives are evaluated, suggesting potential biological applications .
科学的研究の応用
Synthesis of Pyridine Derivatives
2,3,6-Trichloropyridine plays a crucial role in the synthesis of various pyridine derivatives. These derivatives have a wide range of biological and pharmaceutical properties. For instance, they are used as anti-convulsants, anesthetics, anti-malarials, vasodilators, anti-epileptics, and in agro-chemicals like pesticides, fungicides, and herbicides. Additionally, due to their pi-stacking ability, some pyridines are utilized in supramolecular chemistry. The 2,4,6-triarylpyridine nucleus, structurally related to 2,3,6-trichloropyridine, is significant in photodynamic cancer therapy (Maleki, 2015).
Thermochemistry and Environmental Impact
Understanding the gas-phase thermochemistry of chloropyridines like 2,3,6-trichloropyridine is essential for environmental impact assessments. The standard molar enthalpy of formation of these compounds can be determined using DFT calculations and experimental methods. This knowledge is vital for assessing their environmental fate and behavior (Gomes, Amaral, & Silva, 2005).
Process Optimization in Pesticide Production
2,3,6-Trichloropyridine is a key intermediate in the production of effective herbicides. The process involves optimizing various factors such as temperature, catalyst, and raw material ratios to enhance yield and purity. This optimization is crucial for industrial-scale production, leading to more efficient and cost-effective manufacturing processes (Fan, 2015).
Safety And Hazards
将来の方向性
2,3,6-Trichloropyridine is a highly toxic organic compound with the chemical formula C5HCl3N. It is used for R&D purposes only and not for medicinal, household, or other uses . The future directions of 2,3,6-Trichloropyridine could be focused on its potential applications in various fields of chemistry, considering its reactivity and the possibility of introducing various functional groups into organic substrates .
特性
IUPAC Name |
2,3,6-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKJVMKNDXBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073374 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloropyridine | |
CAS RN |
6515-09-9, 29154-14-1 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2.3.6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to 2,3,6-trichloropyridine?
A1: 2,3,6-Trichloropyridine is frequently synthesized via two main pathways:
- From Pentachloropyridine: Reduction of pentachloropyridine with lithium aluminum hydride (LiAlH4) in ether yields 2,3,6-trichloropyridine as the major product. This reaction proceeds through a fascinating mechanism involving the addition of AlH4- across the 3- and 4-positions of the pyridine ring, followed by an unusual cis-elimination. [, ]
- From Trichloro-1,2,4-triazine: Diels-Alder reactions of trichloro-1,2,4-triazine with specific dienes like bicyclo[2.2.1]hepta-2,5-diene or quadricyclane result in the formation of 2,3,6-trichloropyridine. This occurs through the loss of cyclopentadiene from the initial dihydropyridine intermediate formed during the reaction. []
Q2: Can 2,3,6-trichloropyridine be selectively dechlorinated?
A: Yes, research indicates that selective dechlorination of 2,3,6-trichloropyridine is achievable. One method utilizes a palladium catalyst supported on graphene oxide (Pd/GO) in the presence of hydrogen gas. This catalytic hydrogenation process, typically conducted at temperatures between 20°C to 100°C and hydrogen pressures of 1-6 MPa, preferentially removes the chlorine atom at the 6-position, resulting in the formation of 2,3-dichloropyridine. []
Q3: Are there alternative methods for synthesizing 2,3-dichloropyridine from 2,3,6-trichloropyridine that avoid high pressure hydrogenation?
A: Yes, researchers have developed a method employing a transfer hydrogenation approach. This procedure uses an organic compound as the hydrogen donor, a palladium on carbon (Pd/C) catalyst, and an alcoholic solvent (C1-C4). The reaction occurs under milder conditions compared to the Pd/GO catalyzed hydrogenation, offering potential advantages for large-scale synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)









